![molecular formula C19H24ClNO2 B4407726 4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)
4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride, also known as BMY-14802, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of addiction, particularly cocaine addiction. Studies have shown that this compound can reduce the rewarding effects of cocaine and decrease the likelihood of relapse in animal models. Other potential applications include the treatment of schizophrenia and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride is through its selective antagonism of the dopamine D3 receptor. This receptor has been implicated in various neurological and psychiatric disorders, particularly addiction. By blocking the activity of this receptor, this compound can reduce the rewarding effects of drugs of abuse and decrease the likelihood of relapse.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects. These include changes in dopamine release, alterations in neuronal activity, and changes in gene expression. These effects are thought to underlie the therapeutic potential of this compound in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological and psychiatric disorders. However, one limitation of this compound is its potential for off-target effects, particularly at higher doses. Careful dosing and experimental design are therefore required to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride. One area of interest is in the development of more selective and potent compounds targeting the dopamine D3 receptor. Another area of research is in the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to investigate the long-term effects of this compound on behavior and neurochemistry.
Eigenschaften
IUPAC Name |
4-[3-(4-phenylphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-5-17(6-3-1)18-7-9-19(10-8-18)22-14-4-11-20-12-15-21-16-13-20;/h1-3,5-10H,4,11-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRBOEYSEWYXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




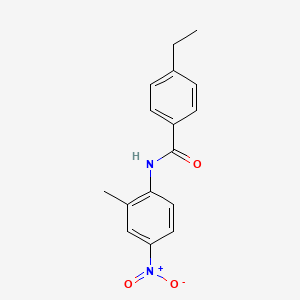
![4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4407659.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)
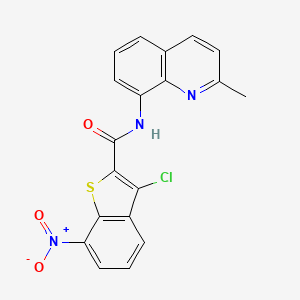
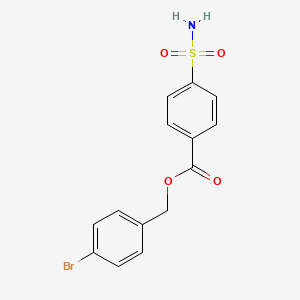
![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)
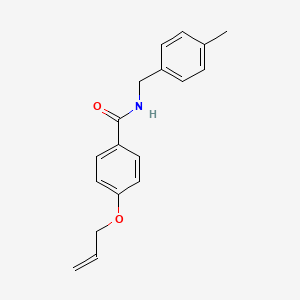

![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4407736.png)
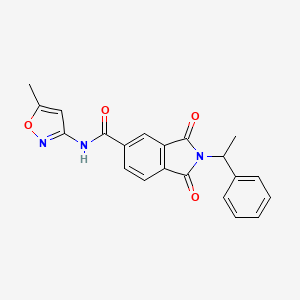
![1-[4-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4407752.png)